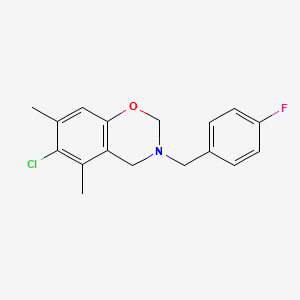
6-chloro-3-(4-fluorobenzyl)-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that contains a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl chloride with 2-amino-4,6-dimethylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the benzoxazine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted benzoxazine derivatives.
Scientific Research Applications
6-Chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The benzoxazine ring structure makes it a candidate for the development of advanced materials such as polymers and resins.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-[(4-chlorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-Chloro-3-[(4-bromophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
- 6-Chloro-3-[(4-methylphenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine
Uniqueness
The presence of the fluorine atom in 6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-3,4-dihydro-2H-1,3-benzoxazine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s pharmacokinetic profile and make it a more attractive candidate for drug development compared to its analogs.
Properties
Molecular Formula |
C17H17ClFNO |
|---|---|
Molecular Weight |
305.8 g/mol |
IUPAC Name |
6-chloro-3-[(4-fluorophenyl)methyl]-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C17H17ClFNO/c1-11-7-16-15(12(2)17(11)18)9-20(10-21-16)8-13-3-5-14(19)6-4-13/h3-7H,8-10H2,1-2H3 |
InChI Key |
JNGGNXNERDFEQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CN(CO2)CC3=CC=C(C=C3)F)C(=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















